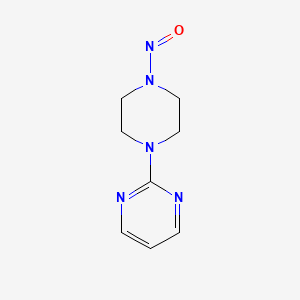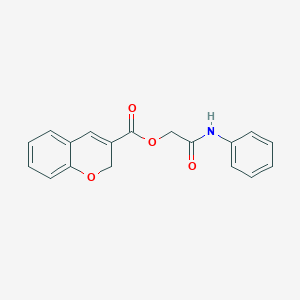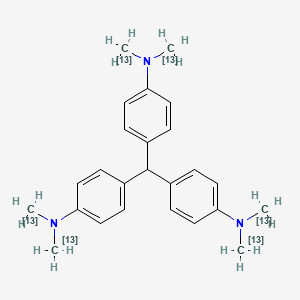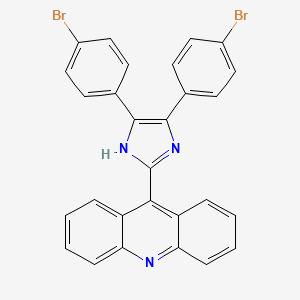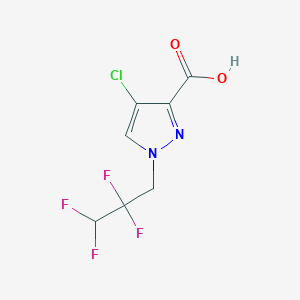
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a tetrafluoropropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with various functional groups replacing the chloro group.
科学研究应用
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and tetrafluoropropyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole: Lacks the carboxylic acid group.
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid: Lacks the chloro group.
4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the tetrafluoropropyl group.
Uniqueness
4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the chloro and tetrafluoropropyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C7H5ClF4N2O2 |
|---|---|
分子量 |
260.57 g/mol |
IUPAC 名称 |
4-chloro-1-(2,2,3,3-tetrafluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5ClF4N2O2/c8-3-1-14(13-4(3)5(15)16)2-7(11,12)6(9)10/h1,6H,2H2,(H,15,16) |
InChI 键 |
IAGYCNIHLQCFHY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN1CC(C(F)F)(F)F)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)

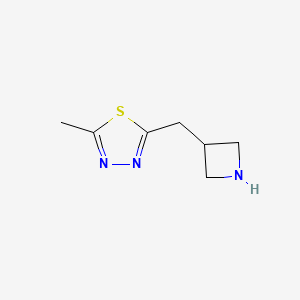
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
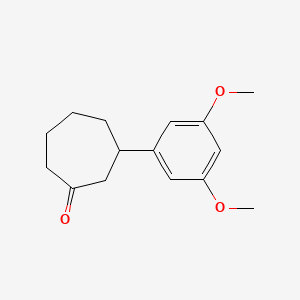

![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
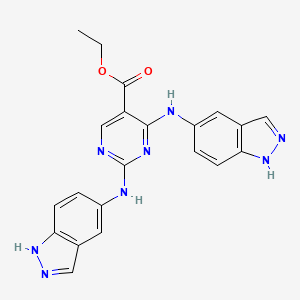
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)
